Eed226-cooh -

Eed226-cooh

Catalog Number: EVT-2934406
CAS Number:
Molecular Formula: C17H13N5O3
Molecular Weight: 335.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EED226, also known as EED226-carboxylic acid, is a small molecule inhibitor targeting the embryonic ectoderm development protein, which is a critical component of the Polycomb Repressive Complex 2. This complex plays a significant role in gene regulation through histone modification, particularly in maintaining stem cell pluripotency and regulating differentiation. EED226 has garnered attention for its potential applications in cancer therapy due to its ability to modulate epigenetic states and influence tumor growth.

Source

EED226 was initially developed as a potent inhibitor of the embryonic ectoderm development protein. It has been synthesized and characterized in various studies focusing on its biological effects and therapeutic potential, particularly in oncology. The compound is commercially available from suppliers such as Cayman Chemical and MedChemExpress, where it is often used in research settings to explore its pharmacological properties and mechanisms of action .

Classification

EED226 falls under the category of epigenetic inhibitors, specifically targeting histone methylation processes. It is classified as a small molecule drug with significant implications for cancer treatment, particularly in tumors characterized by aberrant Polycomb group protein activity.

Synthesis Analysis

Methods

The synthesis of EED226 involves several chemical reactions that create the specific molecular structure required for its biological activity. The compound can be synthesized through multi-step organic synthesis techniques, which typically include:

  1. Formation of key intermediates: These intermediates are crucial for achieving the final structure of EED226.
  2. Coupling reactions: These reactions link various functional groups to form the complete molecule.
  3. Purification: Techniques such as chromatography are employed to isolate EED226 from by-products and unreacted materials.

Technical details regarding the synthesis can vary based on the specific protocols followed in different laboratories, but common solvents used include dimethyl sulfoxide and acetonitrile .

Molecular Structure Analysis

Structure

The molecular structure of EED226 features a complex arrangement that allows it to interact effectively with the target protein. It typically includes:

  • A core scaffold that facilitates binding to the embryonic ectoderm development protein.
  • Functional groups that enhance solubility and bioavailability.

Data

The molecular formula for EED226 is C14H15N5O2C_{14}H_{15}N_{5}O_{2}, with a molecular weight of approximately 273.30 g/mol. The compound's structure has been elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions

EED226 primarily acts by inhibiting the enzymatic activity of the embryonic ectoderm development protein within the Polycomb Repressive Complex 2. This inhibition leads to:

  • Decreased trimethylation of lysine 27 on histone H3 (H3K27me3), a marker associated with gene silencing.
  • Alterations in gene expression profiles, particularly affecting genes involved in cell cycle regulation and immune responses.

Technical Details

The compound's efficacy has been evaluated through various biochemical assays that measure its impact on histone modification patterns and downstream gene expression changes .

Mechanism of Action

Process

EED226 functions by binding to the embryonic ectoderm development protein within the Polycomb Repressive Complex 2, disrupting its ability to mediate histone methylation. This action results in:

  • Reversal of transcriptional repression on target genes.
  • Induction of differentiation in cancer stem cells, thereby reducing tumor growth.

Data

Studies have shown that treatment with EED226 leads to significant reductions in H3K27me3 levels across various cancer cell lines, indicating its potential to reprogram epigenetic landscapes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: EED226 typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and acetonitrile but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for small organic compounds.

Relevant analyses include high-performance liquid chromatography for purity assessment and stability studies under various environmental conditions .

Applications

Scientific Uses

EED226 has significant applications in cancer research, particularly for:

  • Investigating mechanisms of epigenetic regulation in tumor biology.
  • Developing combination therapies aimed at enhancing the efficacy of existing cancer treatments.
  • Exploring its role as a potential therapeutic agent against cancers characterized by dysregulated Polycomb group proteins.

The compound's ability to modulate gene expression makes it a valuable tool for studying stem cell biology and differentiation processes, offering insights into developmental biology and regenerative medicine .

Molecular Mechanisms of PRC2 Inhibition by EED226 Derivatives

Allosteric Modulation of EED-H3K27me3 Binding Dynamics

EED226-COOH functions as a high-affinity molecular mimic of the endogenous histone mark H3K27me3, competitively occupying the aromatic cage within the WD40 domain of EED. This pocket, composed of conserved residues Y148, F97, and Y365, normally recognizes the trimethylated ammonium group of lysine 27 through cation-π and van der Waals interactions [1] [7]. Structural analyses reveal that EED226-COOH binds with a dissociation constant (Kd) of 82 nM to isolated EED and 114 nM to the intact PRC2 complex, demonstrating near-equivalent affinity to the natural H3K27me3 ligand [1] [10]. This competitive binding effectively disrupts the recruitment of PRC2 to chromatin regions pre-marked with H3K27me3, thereby abolishing a critical stimulatory signal required for catalytic activation [5] [7].

The molecular design of EED226-COOH incorporates a benzoic acid moiety that extends into a sub-pocket lined by Arg367, forming a critical salt bridge that enhances binding specificity [3] [6]. Unlike substrate-competitive EZH2 inhibitors, this allosteric mechanism enables EED226-COOH to inhibit both basal and H3K27me3-stimulated PRC2 activity, achieving half-maximal inhibitory concentrations (IC50) of 23.4 nM and 53.5 nM against peptide and nucleosome substrates, respectively [1] [10]. Remarkably, this inhibition exhibits non-competitive kinetics with both S-adenosylmethionine (SAM) cofactor and unmodified peptide substrates, confirming its distinct mechanism from catalytic site inhibitors [9] [10].

Table 1: Binding and Inhibition Parameters of EED226 Derivatives

ParameterValueSubstrate/ConditionSignificance
Kd for EED82 nMIsolated EED proteinHigh-affinity binding to target pocket
Kd for PRC2114 nMIntact PRC2 complexComparable binding in functional complex
IC50 (Peptide)23.4 nMH3K27me0 peptide substratePotent inhibition of basal activity
IC50 (Nucleosome)53.5 nMMononucleosome + 1 μM H3K27me3Effective inhibition in chromatin context
Selectivity Index>100-fold21 methyltransferases testedMinimized off-target effects [1] [9]

Conformational Changes in PRC2 Core Subunits Induced by Ligand Interaction

Binding of EED226-COOH triggers substantial structural reorganization within the EED subunit that propagates to other PRC2 components. X-ray crystallography studies of EED226-COOH-bound complexes demonstrate a characteristic "collapsing" of the aromatic cage residues, where Y365 undergoes a ~120° rotational displacement and F97 shifts upward by 2.1 Å [3] [6]. These movements effectively narrow the H3K27me3 binding pocket, creating a deep hydrophobic cavity that accommodates the triazolopyrimidine core of EED226-COOH [5] [6]. This ligand-induced fit is further stabilized by hydrogen bonding between the compound's carboxyl group and the guanidinium group of Arg367—an interaction not observed in the H3K27me3-bound state [6].

The allosteric signal initiated by this binding event propagates across the PRC2 complex via two critical pathways:

  • Distortion of the EZH2 Stimulation-Responsive Motif (SRM): The EED conformational change destabilizes the SRM domain of EZH2, which normally transmits activating signals upon H3K27me3 binding [5] [7].
  • Displacement of the SET Activation Loop (SAL): Rearrangement in the EED-SUZ12 interface indirectly mispositions the SAL, a structural element essential for orienting the SAM cofactor in the catalytic SET domain of EZH2 [3] [5].

These subunit-wide alterations collectively disrupt the catalytically competent architecture of PRC2. Biochemical analyses confirm that EED226-COOH binding does not cause complex dissociation but instead "locks" PRC2 in an inactive conformation, even when co-bound with SAM-competitive EZH2 inhibitors [10]. This explains the compound's ability to inhibit diverse PRC2 assemblies, including those containing catalytically hyperactive mutant EZH2 (Y641N) that are resistant to first-generation EZH2 inhibitors [1] [5].

Table 2: Conformational Rearrangements in EED Induced by EED226-COOH Binding

Structural ElementShift MagnitudeNature of MovementFunctional Consequence
Tyrosine 365 (Y365)120° rotationSide chain rotationNarrowing of aromatic cage entrance
Phenylalanine 97 (F97)2.1 Å upwardVertical displacementDeepening of hydrophobic sub-pocket
Arginine 367 (R367)0.8 Å lateral shiftPositional adjustmentFormation of salt bridge with inhibitor carboxyl
WD40 β-propeller3-5° global twistTertiary structure distortionPropagation of allosteric signal to EZH2 and SUZ12

Ternary Complex Formation and Disruption of Stimulatory Feedback Loops

EED226-COOH serves as the EED-targeting ligand in Proteolysis-Targeting Chimeras (PROTACs) such as UNC6852, where it is conjugated to VHL ligands via polyethylene glycol (PEG)-based linkers [2] [3]. These bivalent molecules simultaneously engage EED and the E3 ubiquitin ligase complex CRL2VHL, forming a stable ternary complex that triggers polyubiquitination of PRC2 core subunits. Structural optimization has yielded linkers that maintain <100 nM affinity for both EED and VHL while positioning lysine residues (K145 in EED, K192 in EZH2) within optimal ubiquitylation distance [2]. This results in proteasomal degradation of the entire PRC2 holocomplex—reducing cellular levels of EED, EZH2, and SUZ12 by >80% within 24 hours in diffuse large B-cell lymphoma (DLBCL) models [2].

The pharmacological disruption extends beyond protein degradation to interrupt critical feedback loops:

  • H3K27me3-EED Activation Cycle: By occupying the H3K27me3 binding pocket, EED226-COOH prevents the recognition of pre-existing histone marks that normally stimulate PRC2's methyltransferase activity toward adjacent nucleosomes [5] [7].
  • Transmission of Repressive Chromatin Domains: Loss of H3K27me3 binding capacity disrupts the spreading of repressive chromatin domains across Polycomb target genes, as confirmed by chromatin immunoprecipitation studies showing 70% reduction in H3K27me3 occupancy at promoters of silenced tumor suppressors [1] [4].

Notably, PROTACs incorporating EED226-COOH achieve functional outcomes distinct from catalytic inhibitors:

1. Degradation of PRC2 scaffolding functions independent of enzymatic inhibition  2. Elimination of non-catalytic oncogenic activities mediated by PRC2 subunits  3. Overcoming resistance mutations in EZH2 SET domain  [2] [5]  

Table 3: Mechanisms of Ternary Complex Formation and Functional Disruption

MechanismKey Components InvolvedBiological Outcome
PROTAC-mediated ubiquitinationEED226-COOH : VHL ligand : linkerPolyubiquitylation of EED/EZH2 at specific lysines
Proteasomal degradation26S proteasome>80% reduction in EED, EZH2, SUZ12 protein levels
Feedback loop disruptionH3K27me3 binding pocket occupationAbolished H3K27me3-stimulated PRC2 activation
Chromatin derepressionReduced H3K27me3 at target gene promotersReactivation of tumor suppressors (e.g., CDKN2A, PRDM2)

Properties

Product Name

Eed226-cooh

IUPAC Name

4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoic acid

Molecular Formula

C17H13N5O3

Molecular Weight

335.32 g/mol

InChI

InChI=1S/C17H13N5O3/c23-16(24)12-5-3-11(4-6-12)14-9-19-17(22-10-20-21-15(14)22)18-8-13-2-1-7-25-13/h1-7,9-10H,8H2,(H,18,19)(H,23,24)

InChI Key

MTAJESLOWNUVMU-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC2=NC=C(C3=NN=CN32)C4=CC=C(C=C4)C(=O)O

Solubility

not available

Canonical SMILES

C1=COC(=C1)CNC2=NC=C(C3=NN=CN32)C4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.